molecular formula C17H22N4O4 B4471181 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B4471181
M. Wt: 346.4 g/mol
InChI Key: HSKPRNXJCXSHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the quinazolinone intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Morpholine Substitution: The final step involves the substitution of the acetamide with a morpholine derivative, typically through nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be employed to modify the quinazolinone core or the acetamide moiety, potentially leading to the formation of new analogs.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential as a therapeutic agent. Its quinazolinone core is known for its biological activity, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential to treat various diseases, including cancer, inflammation, and microbial infections. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The morpholine moiety may enhance the compound’s solubility and bioavailability, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the morpholine moiety, which may affect its solubility and bioavailability.

    N-(3-(morpholin-4-yl)propyl)quinazolin-4(3H)-one: Lacks the hydroxyl group, which may influence its biological activity.

Uniqueness

The presence of both the hydroxyl group and the morpholine moiety in 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide makes it unique compared to similar compounds. These functional groups can enhance its biological activity, solubility, and overall effectiveness as a potential therapeutic agent.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c22-15(18-6-3-7-20-8-10-25-11-9-20)12-21-16(23)13-4-1-2-5-14(13)19-17(21)24/h1-2,4-5H,3,6-12H2,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKPRNXJCXSHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.